molecular formula C15H17ClN4O3 B2503595 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2034398-48-4

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

カタログ番号: B2503595
CAS番号: 2034398-48-4
分子量: 336.78
InChIキー: KNYIUVISFHEYSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a hybrid structure combining a 5-chloropyrimidin-2-yloxy moiety linked to a piperidin-1-yl group, which is further bonded to a 3,5-dimethylisoxazol-4-yl methanone scaffold.

特性

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-9-13(10(2)23-19-9)14(21)20-5-3-4-12(8-20)22-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYIUVISFHEYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClN4O3C_{14}H_{15}ClN_{4}O_{3}, with a molecular weight of 322.75 g/mol. The presence of various functional groups such as piperidine, pyrimidine, and isoxazole contributes to its biological activity.

PropertyValue
Molecular FormulaC14H15ClN4O3
Molecular Weight322.75 g/mol
CAS Number2034398-30-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, making it a candidate for drug development.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, thereby altering metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling and function.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in treating various diseases due to its biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Its structural characteristics allow it to interact with microbial targets, potentially leading to antibacterial or antifungal effects.
  • Neurological Applications : Given its ability to cross the blood-brain barrier, it may have implications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with related structures:

  • Cytotoxicity Assays : A study demonstrated that derivatives similar to the compound showed significant cytotoxicity against various cancer cell lines, indicating potential for further development in oncology .
  • Molecular Docking Studies : Computational analyses have predicted binding affinities for key biological targets, suggesting that modifications to the structure could enhance efficacy .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of related compounds, providing insights into dosage and administration routes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs from EP 1 808 168 B1 (), which share core pharmacophoric elements:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Structural Differences Hypothesized Impact on Properties
Target Compound : (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone - 5-Chloropyrimidin-2-yloxy substituent
- Piperidin-1-yl linker
- Electron-withdrawing Cl may enhance binding to hydrophobic pockets.
- Oxy linker improves solubility vs. amino linkers.
Patent Analog 1 : (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone - Pyrazolo[3,4-d]pyrimidin-4-ylamino core
- 4-Methanesulfonyl-phenyl substituent
- Sulfonyl group increases polarity and potential metabolic stability.
- Amino linker may reduce solubility but enhance target residence time.
Patent Analog 2 : {4-[1-(3,5-Bis-trifluoromethyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone - 3,5-Bis-trifluoromethyl-phenyl group
- Trifluoromethyl substituents
- CF3 groups enhance lipophilicity and membrane permeability.
- May increase off-target risks due to heightened hydrophobicity.

Key Findings:

Substituent Effects: The chlorine atom on the pyrimidine ring in the target compound likely improves selectivity for targets sensitive to halogen bonding (e.g., kinases) compared to non-halogenated analogs . Methanesulfonyl or trifluoromethyl groups in patent analogs may enhance metabolic stability but could reduce aqueous solubility, impacting bioavailability .

Linker Modifications: The oxy linker (target compound) vs. amino linker (patent analogs) influences conformational flexibility and solubility.

Q & A

Q. What are the common synthetic routes for preparing (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

  • Piperidine ring functionalization : Reacting 5-chloropyrimidin-2-ol with a piperidine derivative under basic conditions to form the ether linkage .
  • Coupling with isoxazole : Condensing the intermediate with 3,5-dimethylisoxazole-4-carboxylic acid using coupling agents (e.g., EDCl/HOBt) under inert atmosphere .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1) or column chromatography with gradients of ethyl acetate/hexane .
    Purity Optimization : Monitor reaction progress via TLC/HPLC. Use preparative HPLC for challenging separations, and validate purity via melting point analysis and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in structural assignments be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (pyrimidinyl/isoxazolyl) and piperidine methylene groups. Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • HRMS : Confirm molecular formula (C₁₆H₁₆ClN₃O₃) with <2 ppm mass error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., piperidine ring conformation) .
    Troubleshooting : Compare experimental IR carbonyl stretches (~1650–1750 cm⁻¹) with computational DFT simulations to validate the methanone group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound, particularly during pyrimidine-piperidine coupling?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilic substitution rates .
  • Catalyst screening : Test Pd-based catalysts for cross-coupling or phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (70–100°C), reaction time (2–6 h), and base equivalents (1.5–3.0) .
    Validation : Use LC-MS to quantify side products (e.g., dechlorinated byproducts) and adjust stoichiometry accordingly .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls (e.g., doxorubicin) .
  • Impurity profiling : Characterize batches via HPLC-UV/ELSD to rule out bioactive impurities (e.g., unreacted pyrimidine precursors) .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for variances in dose-response curve fitting .

Q. What strategies are recommended for identifying the biological target(s) of this compound in mechanistic studies?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with protein databases (e.g., PDB) to prioritize kinases or GPCRs based on structural similarity to known inhibitors .
  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify resistance-conferring genes, indicating direct/indirect targets .

Data-Driven Challenges

Q. How can researchers evaluate the environmental impact or biodegradation pathways of this compound?

Methodological Answer:

  • OECD 307 guideline : Conduct soil biodegradation studies under aerobic conditions (25°C, pH 7) for 28 days, monitoring via LC-MS/MS .
  • QSAR modeling : Predict logP (≈2.8) and BCF (bioconcentration factor) using EPI Suite to assess bioaccumulation risks .
  • Metabolite identification : Expose the compound to liver microsomes (human/rat) and characterize Phase I/II metabolites using HRMSⁿ .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via UPLC-QTOF .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) and quantify isomerization or cleavage via chiral HPLC .
  • Thermal analysis : Perform TGA/DSC to determine decomposition thresholds (>200°C) and storage recommendations .

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